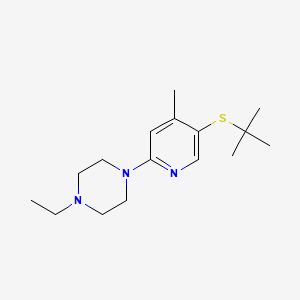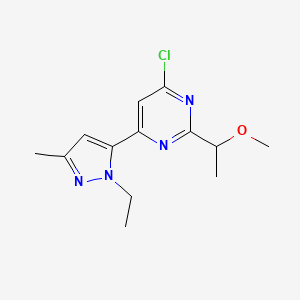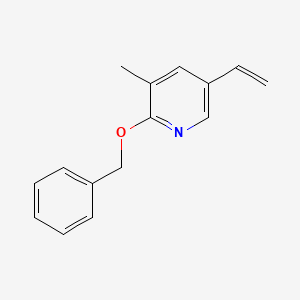
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety
Vorbereitungsmethoden
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the tert-butylthio group. One common method involves the reaction of tert-butyl chloride with zinc sulfide to form tert-butylthiol, which is then reacted with a Grignard reagent to produce the desired thiolate . The thiolate is subsequently introduced into the pyridine ring through a nucleophilic substitution reaction. The final step involves the coupling of the substituted pyridine with ethylpiperazine under appropriate conditions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity. The ethylpiperazine moiety may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine include:
tert-Butylthiol: A simpler compound with a similar tert-butylthio group but lacking the pyridine and piperazine moieties.
tert-Butylthio-L-cysteine: A derivative of the amino acid cysteine with a tert-butylthio group.
tert-Butylthio-benzene: A compound with a tert-butylthio group attached to a benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H27N3S |
|---|---|
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-11-13(2)14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI-Schlüssel |
LDHMWFSCQWHXJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)



![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)







![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
